4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a sulfonate ester functional group. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of catalysts.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of phenols, ethers, or amines.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, or sulfides.
Scientific Research Applications
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can act as an electrophile, while the bromine atom can participate in nucleophilic substitution reactions . These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both a sulfonate ester and a bromine atom allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C18H21BrO3S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C18H21BrO3S/c1-12-11-17(13(2)10-16(12)19)23(20,21)22-15-8-6-14(7-9-15)18(3,4)5/h6-11H,1-5H3 |
InChI Key |
YPLNQZIGXQFHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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